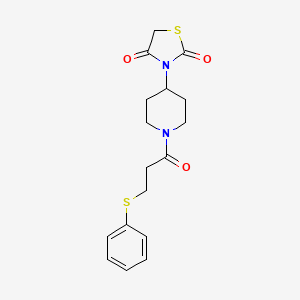

3-(1-(3-(Phenylthio)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione

Description

3-(1-(3-(Phenylthio)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione is a synthetic small molecule featuring a thiazolidine-2,4-dione (TZD) core, a heterocyclic scaffold widely studied for its pharmacological versatility. The TZD moiety is substituted at position 3 with a piperidin-4-yl group linked via a 3-(phenylthio)propanoyl chain.

Properties

IUPAC Name |

3-[1-(3-phenylsulfanylpropanoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3S2/c20-15(8-11-23-14-4-2-1-3-5-14)18-9-6-13(7-10-18)19-16(21)12-24-17(19)22/h1-5,13H,6-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MADVPAYIDFHVNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)CSC2=O)C(=O)CCSC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(3-(Phenylthio)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione typically involves multiple steps:

Formation of the Thiazolidine-2,4-dione Core: This can be achieved through the reaction of thiazolidine with an appropriate acylating agent under controlled conditions.

Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the thiazolidine-2,4-dione intermediate.

Attachment of the Phenylthio Group: The phenylthio group is introduced through a thiolation reaction, where a phenylthiol reacts with the intermediate compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1-(3-(Phenylthio)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

Substitution: The phenylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiazolidine-2,4-dione derivatives.

Scientific Research Applications

3-(1-(3-(Phenylthio)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione has several scientific research applications:

Medicinal Chemistry: It is studied for its potential antimicrobial and anti-inflammatory properties.

Biological Research: The compound is used to investigate its effects on various biological pathways and its potential as a therapeutic agent.

Industrial Applications: It may be used in the development of new pharmaceuticals and as a chemical intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 3-(1-(3-(Phenylthio)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidine-2,4-dione core is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The phenylthio group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The activity and physicochemical properties of TZD derivatives are highly dependent on substituents at positions 3 and 3. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Thiazolidine-2,4-dione Derivatives

Key Structural and Functional Insights

Position 3 Substituents: The target compound’s piperidin-4-yl-propanoyl-phenylthio group introduces steric bulk and lipophilicity, contrasting with simpler substituents like 2-aminoethyl () or 4-chloro-benzyl (). This may enhance membrane permeability but reduce solubility compared to polar analogs . In compound 4a (), a piperidin-1-ylmethyl group at position 3 contributed to COX-2 inhibition via favorable hydrophobic interactions. The target’s extended propanoyl linker might alter binding geometry in similar targets .

Position 5 Substituents :

- Derivatives with arylidene groups at position 5 (e.g., benzylidene, furan-2-ylmethylene) exhibit enhanced bioactivity, such as anticancer () or aldose reductase inhibition (). The absence of a position 5 substituent in the target compound suggests a divergent mechanism of action .

Biological Activity Trends: Anticancer Activity: Compounds like 302 () inhibit signaling cascades (Raf/MEK/ERK), likely due to their arylidene groups enabling π-π stacking with kinase active sites. The target’s phenylthio group may similarly engage hydrophobic pockets but lacks the conjugated double bond critical for arylidene activity . Enzyme Inhibition: The 5a derivative () achieved potent aldose reductase inhibition (IC₅₀: 0.8 μM) via nitro groups enhancing electron-withdrawing effects.

Synthetic Accessibility: The target compound’s synthesis likely involves multi-step alkylation and coupling reactions, similar to methods in (Knoevenagel condensation) and (triazole-quinoline conjugation). Its structural complexity may pose challenges in yield optimization compared to simpler analogs .

Research Findings and Implications

- Selectivity: The piperidine-propanoyl-phenylthio substituent in the target compound could confer selectivity for targets requiring extended hydrophobic binding pockets (e.g., GPCRs or lipid kinases), distinct from COX-2 or aldose reductase.

- Unmet Potential: While the target compound’s structure is unique, empirical data on its bioactivity are lacking. Prioritized targets for testing could include kinases (ERK, PI3K) or antimicrobial synergists, based on structural parallels to and .

Biological Activity

The compound 3-(1-(3-(Phenylthio)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione is a thiazolidinedione derivative that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Thiazolidinediones are known for their diverse therapeutic effects, including anti-inflammatory, anticancer, and antidiabetic properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

Thiazolidinediones primarily exert their effects through the activation of Peroxisome Proliferator-Activated Receptors (PPARs) , particularly PPAR-gamma. This activation influences various metabolic processes, including glucose metabolism and lipid homeostasis. The specific mechanisms by which this compound operates include:

- PPAR-gamma Activation : Enhances insulin sensitivity and regulates adipocyte differentiation.

- Inhibition of Pro-inflammatory Cytokines : Reduces the expression of cytokines such as TNF-alpha and IL-6.

- Antioxidant Activity : Scavenges free radicals and reduces oxidative stress.

Antidiabetic Activity

Thiazolidinediones are well-known for their antidiabetic properties. In vitro studies have demonstrated that this compound exhibits significant glucose-lowering effects comparable to standard drugs like pioglitazone.

Table 1: Antidiabetic Activity Comparison

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinediones through various mechanisms such as apoptosis induction and cell cycle arrest. For instance, the compound has been shown to inhibit human topoisomerases I and II, which are critical enzymes in DNA replication and transcription.

Case Study: MCF-7 Cell Line

In a study involving the MCF-7 breast cancer cell line, treatment with this compound resulted in significant cell death via apoptosis. The compound was found to activate intrinsic apoptotic pathways, demonstrating its potential as an anticancer agent.

Table 2: Anticancer Efficacy on MCF-7 Cells

| Treatment | Cell Viability (%) | Mechanism |

|---|---|---|

| Control | 100 | - |

| Compound | 45 | Apoptosis |

Safety and Toxicity

While thiazolidinediones are generally well-tolerated, concerns regarding their long-term use include potential adverse effects such as weight gain and cardiovascular risks. Studies involving animal models have indicated that this compound does not exhibit significant toxicity at therapeutic doses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.